molecular formula C16H16ClNO2 B2733167 N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide CAS No. 694442-85-8

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide

Cat. No. B2733167
CAS RN: 694442-85-8
M. Wt: 289.76
InChI Key: IGVJVPAOPZBZBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzamide core, with a 2-chlorophenoxyethyl group attached to the nitrogen of the amide. The 2-methyl group would be attached to the benzene ring of the benzamide .

Scientific Research Applications

Polymer Synthesis

Synthesis and Characterization of Novel Aromatic Polyimides : Research on the synthesis of new diamines, including those related structurally to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, led to the development of novel polyimides. These materials, synthesized through polymerization reactions, exhibit high solubility in organic solvents and stability across a broad temperature range, making them suitable for various industrial applications (Butt et al., 2005).

Drug Development and Medical Research

Antiulcer Activities of 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives : A study on the synthesis and evaluation of acyl derivatives for antiulcer activities revealed that specific modifications can lead to compounds with significant potential in preventing gastric ulceration. This research indicates the importance of chemical modifications in developing new therapeutic agents (Hosokami et al., 1992).

Agrochemical Research

Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives : The creation of novel oxazoline derivatives, incorporating structural features similar to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, has led to compounds with excellent acaricidal and insecticidal activities. This research supports the development of new pesticides required in agriculture (Yu et al., 2015).

Environmental Science

Photocatalytic Degradation of Propyzamide : Studies on the degradation of propyzamide, a compound structurally related to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, highlight the use of photocatalysis in environmental remediation. The research demonstrates how TiO2 and adsorbent supports can enhance the mineralization rate of pollutants, suggesting a potential application in water treatment processes (Torimoto et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not known. Many benzamide derivatives have biological activity, but without specific studies or data on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

Without specific data on “N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide”, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-6-2-3-7-13(12)16(19)18-10-11-20-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVJVPAOPZBZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324610
Record name N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide

CAS RN

694442-85-8
Record name N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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